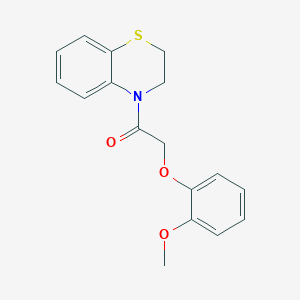![molecular formula C20H18Cl3N5OS B12172140 2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B12172140.png)
2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and a sulfanyl linkage
Preparation Methods
The synthesis of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Groups: Chlorophenyl groups are introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiol groups with appropriate electrophiles.
Final Coupling Reaction: The final step involves coupling the triazole derivative with the chlorophenyl and sulfanyl intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Pharmacology: Research focuses on its interaction with biological targets, including enzymes and receptors, to understand its therapeutic potential.
Materials Science: The compound’s properties are explored for applications in the development of new materials with specific electronic or optical characteristics.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.
Mechanism of Action
The mechanism of action of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar compounds to 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide include:
2-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the triazole and sulfanyl components.
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Contains a similar aromatic ring structure but differs in the heterocyclic core.
4-Chlorophenylsulfanyl derivatives: These compounds have the sulfanyl linkage but vary in their additional substituents and overall structure.
The uniqueness of 2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18Cl3N5OS |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H18Cl3N5OS/c1-3-28-19(13-4-7-15(21)8-5-13)26-27-20(28)30-11-18(29)25-24-12(2)14-6-9-16(22)17(23)10-14/h4-10H,3,11H2,1-2H3,(H,25,29)/b24-12+ |
InChI Key |
MACLBRGLXRBLFK-WYMPLXKRSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12172061.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide](/img/structure/B12172075.png)
![N-[2-({[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)ethyl]-1H-indole-2-carboxamide](/img/structure/B12172082.png)


![N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B12172106.png)
![2-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B12172108.png)
![(4E)-4-{[(4-methoxyphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172114.png)

methanone](/img/structure/B12172123.png)
![5-oxo-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B12172135.png)
![1-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12172137.png)
![(3,5-dimethoxyphenyl){4-[(1-methyl-1H-indol-3-yl)carbonyl]piperazin-1-yl}methanone](/img/structure/B12172141.png)
